7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
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Overview
Description
7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid: is a compound known for its role as an impurity in the second-generation cephalosporin antibiotic, Cefaclor . This compound is part of the beta-lactam class of antibiotics, which are widely used for their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the reaction of phenylacetyl chloride with 7-aminocephalosporanic acid (7-ACA) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference standard for analytical method development and validation . It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, the compound is studied for its interactions with bacterial enzymes, particularly beta-lactamases . These studies help in understanding the mechanisms of antibiotic resistance .
Medicine: In medicine, the compound is used to study the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics . It aids in the development of new antibiotics with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity and potency of cephalosporin antibiotics .
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis . It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and ultimately, bacterial death .
Comparison with Similar Compounds
Cefaclor: A second-generation cephalosporin antibiotic with a similar structure and mechanism of action.
Cefadroxil: Another cephalosporin antibiotic with a similar beta-lactam ring structure.
Uniqueness: The uniqueness of 7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid lies in its specific structure, which includes a methylene group at the 3-position and an amino-phenylacetyl group at the 7-position . This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23) |
InChI Key |
LROYCRSHQNGOQU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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